molecular formula C16H24N4O4 B2923889 N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034509-26-5

N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Katalognummer: B2923889
CAS-Nummer: 2034509-26-5
Molekulargewicht: 336.392
InChI-Schlüssel: OLWMIRJLHWMNAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H24N4O4 and its molecular weight is 336.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

A study by Obach et al. (2018) explored the pharmacokinetics and metabolism of a compound with a similar structural motif, focusing on its metabolization into two primary metabolites. This research highlights the significance of physiologically based pharmacokinetic (PBPK) modeling in estimating circulating drug metabolite exposure in humans, using in vitro data. The study underscores the complexity of predicting in vivo drug metabolism based solely on in vitro observations, emphasizing the need for comprehensive pharmacokinetic modeling (Obach et al., 2018).

Receptor Interactions

Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, providing insight into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This study is crucial for understanding how modifications in the chemical structure can impact receptor binding and antagonist potency, which is relevant for the design of compounds targeting specific receptors (Lan et al., 1999).

Synthetic Pathways and Characterization

Titi et al. (2020) conducted synthesis, characterization, and an X-ray crystal study of pyrazole derivatives, identifying their antitumor, antifungal, and antibacterial pharmacophore sites. This research provides a framework for the synthesis of novel compounds and their potential applications in treating various diseases. Understanding the synthetic pathways and structural characterization of these compounds can aid in the development of new drugs with improved efficacy and safety profiles (Titi et al., 2020).

Molecular Dynamics and Computational Studies

Alzate-Morales et al. (2010) performed a computational study on the interaction of N1 substituted pyrazole derivatives with B-Raf kinase, using docking and molecular dynamics (MD) simulations. This research sheds light on the structural and energetic preferences of inhibitors, contributing to the design of targeted therapies for cancer and other diseases. Computational approaches offer valuable insights into the molecular interactions and dynamics that govern the activity of potential therapeutics (Alzate-Morales et al., 2010).

Eigenschaften

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c21-15(16(22)18-14-5-10-24-19-14)17-11-12-1-6-20(7-2-12)13-3-8-23-9-4-13/h5,10,12-13H,1-4,6-9,11H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWMIRJLHWMNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.